

# Technical Support Center: Investigating Taniborbactam Resistance

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## Compound of Interest

Compound Name: *Taniborbactam*

Cat. No.: *B611149*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps and porin loss in **taniborbactam** resistance.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of porin loss in conferring resistance to cefepime-**taniborbactam**?

A1: The loss of major outer membrane porins, such as OmpK35 and OmpK36 in *Klebsiella pneumoniae*, primarily reduces the susceptibility to the cefepime component of the combination drug.[1][2][3] Cefepime relies on these porins to penetrate the outer membrane and reach its target, the penicillin-binding proteins (PBPs), in the periplasmic space.[1][2][3] Reduced entry of cefepime can lead to an increase in the Minimum Inhibitory Concentration (MIC) of the cefepime-**taniborbactam** combination.

Q2: How does **taniborbactam** enter the periplasmic space? Is it affected by porin loss?

A2: Current research indicates that **taniborbactam**'s entry into the periplasm is not as heavily dependent on the major porins like OmpK35 and OmpK36 as cefepime is.[1][3][4][5][6] This suggests that **taniborbactam** may utilize alternative entry routes through the outer membrane. Consequently, the loss of major porins has a minimal impact on the intracellular concentration of **taniborbactam** itself.[1][4]

Q3: What is the impact of efflux pump overexpression on cefepime-**taniborbactam** susceptibility?

A3: Overexpression of efflux pumps, such as the AcrAB-TolC system in *K. pneumoniae* (often due to mutations in the *ramR* regulatory gene), can contribute to reduced susceptibility to cefepime-**taniborbactam**.<sup>[1][2]</sup> However, studies have shown that increased efflux alone may have a limited impact on the activity of cefepime-**taniborbactam**.<sup>[4]</sup> The combination of porin loss and efflux pump overexpression appears to have a more significant synergistic effect in decreasing susceptibility.<sup>[1][2]</sup> In *Pseudomonas aeruginosa*, upregulation of efflux pumps is a more frequently cited mechanism of resistance to cefepime-**taniborbactam**, often in concert with other resistance mechanisms.<sup>[7][8]</sup>

Q4: In my experiments, I'm observing high MICs for cefepime-**taniborbactam** against isolates with known porin loss. What could be the other contributing factors?

A4: While porin loss is a significant factor, high-level resistance to cefepime-**taniborbactam** is often multifactorial.<sup>[7][8]</sup> Other mechanisms that could be at play, often in combination, include:

- Increased copy number of  $\beta$ -lactamase genes: For instance, an increased copy number of the *bla*NDM-1 gene can lead to higher levels of the carbapenemase, potentially overwhelming the inhibitory effect of **taniborbactam**.<sup>[1][3][5]</sup>
- Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3, the primary target of cefepime, can reduce the binding affinity of the antibiotic, leading to resistance.<sup>[7][8]</sup>
- Upregulation of efflux pumps: As mentioned, this can work synergistically with porin loss to reduce the intracellular concentration of cefepime.<sup>[7][8]</sup>
- Expression of different  $\beta$ -lactamase variants: Some variants of metallo- $\beta$ -lactamases, such as NDM-9, are less susceptible to inhibition by **taniborbactam**.<sup>[2]</sup>

Q5: Are there differences in the mechanisms of resistance to cefepime-**taniborbactam** between *Klebsiella pneumoniae* and *Pseudomonas aeruginosa*?

A5: Yes, while there are overlapping mechanisms, the prevalence and primary drivers of resistance can differ. In *K. pneumoniae*, the interplay between the loss of OmpK35/OmpK36 porins and  $\beta$ -lactamase production (like NDM-1) is well-documented.<sup>[1][3]</sup> In *P. aeruginosa*,

resistance to cefepime-**taniborbactam** is frequently associated with a combination of mechanisms, including upregulation of efflux pumps (like MexAB-OprM), mutations in PBP3, and overexpression of AmpC  $\beta$ -lactamases.<sup>[7][8]</sup>

## Troubleshooting Guides

### Guide 1: Unexpected High MICs for Cefepime-Taniborbactam

Problem: You are observing higher-than-expected MICs for cefepime-**taniborbactam** against your bacterial isolates in a broth microdilution assay.

Potential Cause	Troubleshooting Steps
Porin Loss	<p>1. Confirm Porin Expression: Analyze the outer membrane protein profile using SDS-PAGE. Compare your test isolate to a wild-type control. A lack of bands corresponding to major porins (e.g., OmpK35/36 in <i>K. pneumoniae</i>) suggests porin loss.</p> <p>2. Sequence Porin Genes: Perform PCR and sequencing of the major porin genes (e.g., <i>ompK35</i> and <i>ompK36</i>) to identify insertions, deletions, or point mutations that could lead to non-functional proteins.</p>
Efflux Pump Overexpression	<p>1. Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of cefepime-taniborbactam in the presence and absence of an EPI like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction in the MIC in the presence of the EPI suggests efflux pump activity.</p> <p>2. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding major efflux pump components (e.g., <i>acrB</i>, <i>tolC</i>) and their regulators (e.g., <i>ramA</i>, <i>ramR</i>). Compare the expression levels to a susceptible control strain.</p>
High $\beta$ -Lactamase Activity	<p>1. Gene Copy Number Variation: Use qPCR to determine the copy number of the relevant <math>\beta</math>-lactamase gene (e.g., <i>blaNDM-1</i>). An increased copy number can lead to higher enzyme production.</p> <p>2. <math>\beta</math>-Lactamase Gene Sequencing: Sequence the <math>\beta</math>-lactamase gene to check for mutations that might alter its affinity for taniborbactam.</p>
PBP Alterations	<p>1. Sequence PBP Genes: Sequence the genes encoding for key PBPs, particularly PBP3 (<i>ftsI</i>),</p>

to identify any mutations that may reduce cefepime binding.<sup>[7][8]</sup>

## Data Presentation

Table 1: Impact of Porin Deletion and Efflux Pump Overexpression on Cefepime-**Taniborbactam** MICs in *Klebsiella pneumoniae*

Strain Description	Cefepime MIC (µg/mL)	Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)
Parental Strain	0.06	0.03
ΔompK35	0.125	0.06
ΔompK36	1	0.25
ΔompK35 ΔompK36	4	1
ΔramR (AcrAB-TolC overexpression)	0.25	0.06
ΔompK35 ΔompK36 ΔramR	8	2

Data compiled from studies on isogenic *K. pneumoniae* strains.<sup>[1][2]</sup> The dual deletion of OmpK35 and OmpK36 leads to a notable increase in the MIC of the combination, which is further elevated by the concurrent overexpression of the AcrAB-TolC efflux pump.

Table 2: MICs of Cefepime-**Taniborbactam** against NDM-1-Producing *K. pneumoniae* Mutants

Strain	Cefepime MIC (µg/mL)	Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)	Resistance Mechanism
Parent Strain	>1024	2	NDM-1 production
Mutant 1	>1024	8	Increased blaNDM-1 copy number
Mutant 2	>1024	128	Disruption of OmpK36 and OmpK35

This table illustrates that both an increased gene copy number of the  $\beta$ -lactamase and the loss of major porins can lead to reduced susceptibility to cefepime-**taniborbactam** in NDM-1-producing *K. pneumoniae*.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.

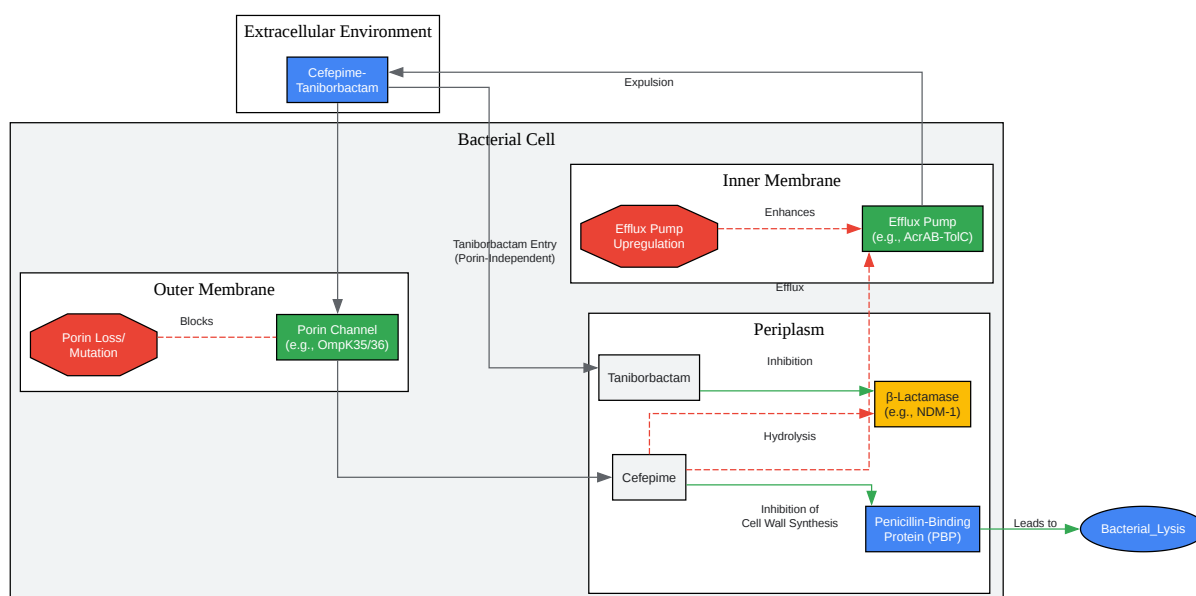
- Prepare Bacterial Inoculum:
  - From a fresh overnight culture on a non-selective agar plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  - Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
- Prepare Antibiotic Dilutions:
  - Create a two-fold serial dilution of cefepime in CAMHB in a 96-well microtiter plate.
  - For the combination testing, prepare the same serial dilution of cefepime in CAMHB containing a fixed concentration of **taniborbactam** (typically 4 µg/mL).
- Inoculation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubation:
  - Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results:
  - The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- RNA Extraction:
  - Grow bacterial cultures to the mid-logarithmic phase.
  - Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
- cDNA Synthesis:
  - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers.
- Real-Time PCR:
  - Set up the qPCR reaction using a suitable qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., *acrB*, *ramA*, *ompK35*, *ompK36*) and a housekeeping gene (e.g., *rpoB*) for normalization.
- Data Analysis:
  - Calculate the relative expression of the target genes using the  $\Delta\Delta\text{Ct}$  method, normalizing to the expression of the housekeeping gene and comparing to a reference strain (e.g., a susceptible wild-type).

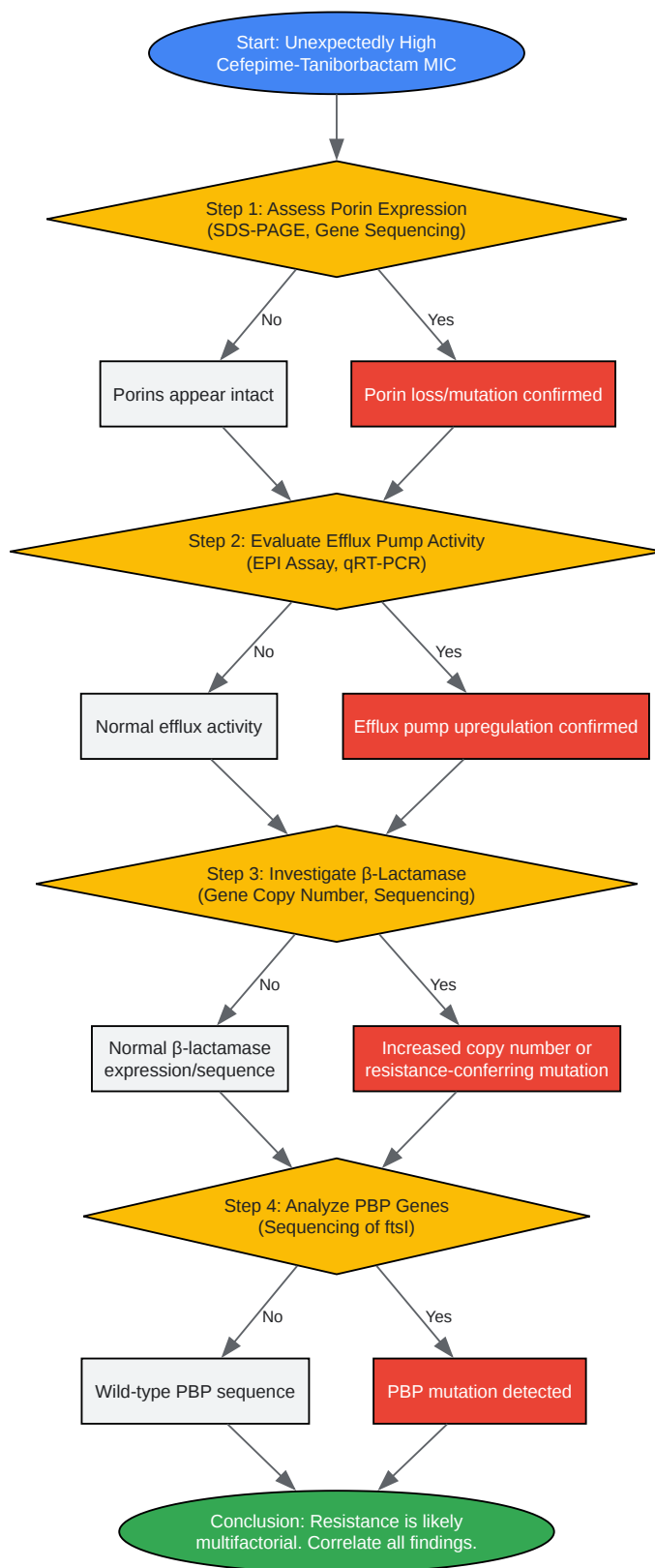
## Visualizations



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Caption: Mechanisms of cefepime-**taniborbactam** action and resistance.





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Caption: Troubleshooting workflow for high cefepime-**taniborbactam** MICs.

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